

Prehnitene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3,4-Tetramethylbenzene

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COMPOUND IDENTIFICATION

- Systematic Name: **1,2,3,4-Tetramethylbenzene**
- Common Name: Prehnitene
- CAS Number: 488-23-3

Prehnitene, systematically named **1,2,3,4-tetramethylbenzene**, is an aromatic hydrocarbon with the chemical formula $C_{10}H_{14}$.^{[1][2]} It is one of three structural isomers of tetramethylbenzene, the others being isodurene (1,2,3,5-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene). At room temperature, prehnitene is a colorless liquid.^[1] It is soluble in organic solvents like alcohol but nearly insoluble in water.^[1]

This document serves as a comprehensive technical resource, providing essential data and methodologies relevant to the application of prehnitene in scientific research and development.

Molecular Structure

The structure of prehnitene consists of a benzene ring substituted with four methyl groups at adjacent positions (1, 2, 3, and 4).

Caption: Molecular structure of Prehnitene (**1,2,3,4-Tetramethylbenzene**).

Physicochemical Properties

The following table summarizes the key physical and chemical properties of prehnitene.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄	[1][2]
Molar Mass	134.22 g/mol	[1][2][3]
Appearance	Colorless liquid	[1]
Density	0.901 g/mL	[4]
Melting Point	-6.2 °C (266.9 K)	[1]
Boiling Point	205 °C (478 K)	[1]
Flash Point	68.3 °C (341.4 K)	[1]
Solubility in Water	33.9 mg/L	[1]
Refractive Index	1.515	[4]
LogP (Octanol/Water)	4.00	[4]

Spectroscopic Data

Key spectroscopic data for the characterization of prehnitene are provided below.

Spectroscopy	Data (Solvent: CDCl ₃)	Reference
¹ H NMR (90 MHz)	δ 2.17 (s, 6H, 2x CH ₃), δ 2.24 (s, 6H, 2x CH ₃), δ 6.88 (s, 2H, Ar-H)	[5]
¹³ C NMR (15.09 MHz)	δ 15.72, δ 20.63, δ 127.07, δ 133.83, δ 134.73	[5]
Mass Spectrometry (EI)	Major Fragments (m/z): 119.0, 133.0, 91.0, 120.0, 77.0	[5]
Infrared (IR)	Data available in the NIST WebBook	[6]

Experimental Protocols

Synthesis of **1,2,3,4-Tetramethylbenzene**

This protocol details a laboratory-scale synthesis of prehnitene from 1,2-bis(bromomethyl)-3,6-dimethylbenzene.^[2]

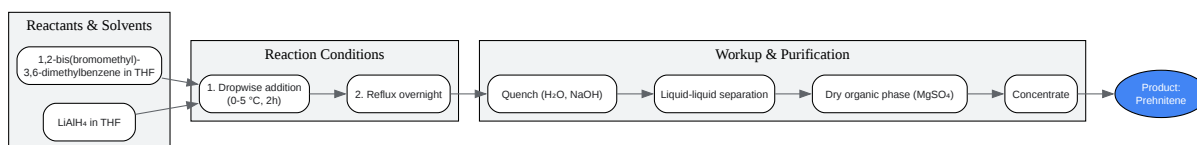
Materials:

- Lithium aluminum tetrahydride (LiAlH_4)
- Tetrahydrofuran (THF), anhydrous
- 1,2-bis(bromomethyl)-3,6-dimethylbenzene
- Deionized water
- 15% Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Nitrogen gas (N_2)

Procedure:

- Under a nitrogen atmosphere, dissolve 3.8 g (0.1 mol) of lithium aluminum tetrahydride in 68 g of anhydrous THF in a reaction flask.
- Cool the solution to 0-5 °C using an ice bath.
- Prepare a solution of 5.84 g (0.02 mol) of 1,2-bis(bromomethyl)-3,6-dimethylbenzene in 80 g of anhydrous THF.
- Add the solution from step 3 dropwise to the cooled LiAlH_4 solution over a period of 2 hours, maintaining the temperature at 0-5 °C.
- After the addition is complete, warm the reaction mixture to reflux and maintain for 12-16 hours (overnight).
- Cool the mixture to room temperature.

- Carefully quench the reaction by the slow, dropwise addition of 3.9 g of deionized water while stirring.
- Add 3.9 g of 15% aqueous NaOH solution to the mixture.
- Add an additional 11.7 g of deionized water and stir the resulting slurry for 30 minutes.
- Allow the mixture to stand, permitting the separation of the organic and aqueous layers.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent.
- Concentrate the organic solution using a rotary evaporator to yield the product, **1,2,3,4-tetramethylbenzene**. The reported yield for this procedure is approximately 97.3%.^[2]



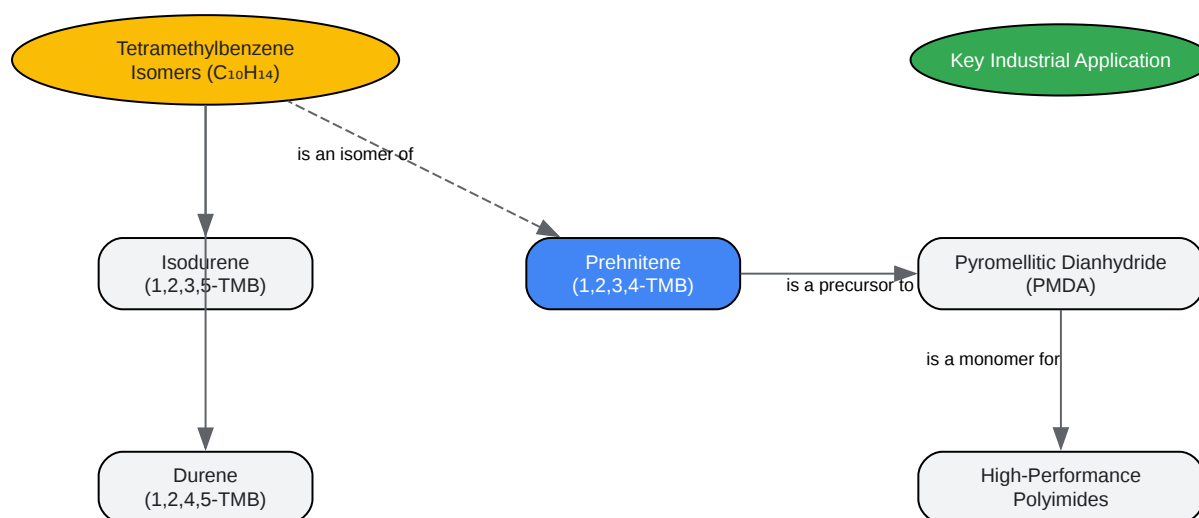
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Caption: Workflow for the laboratory synthesis of Prehnitene.

Applications and Relationships

Prehnitene is primarily used as an intermediate in the chemical industry.^[1] Its most significant application is as a precursor for the synthesis of pyromellitic dianhydride (PMDA), a monomer essential for producing high-performance polymers like polyimides.^{[3][7]} These polymers are valued for their thermal stability and are used in specialty films, coatings, and adhesives.^{[3][7]} Prehnitene can also be used as a starting material for the synthesis of other complex organic molecules, including hexamethylbenzene.^[3] While it has been identified as a human

metabolite, its direct role in biological signaling or as an active pharmaceutical ingredient is not established.[5] Its relevance in drug development is primarily as a building block or solvent in synthetic chemistry.[3]



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Caption: Relationship of Prehnitene to its isomers and key industrial application.

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- To cite this document: BenchChem. [Prehnitene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201564#prehnitene-cas-number-and-molecular-structure]

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